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Compound of Interest

Methyl 2-phenyithiazole-5-
Compound Name:
carboxylate

Cat. No.: B178707

A comprehensive analysis of the biological activities of various analogs of "Methyl 2-
phenylthiazole-5-carboxylate” reveals a broad spectrum of therapeutic potential, ranging
from antifungal and anticancer to anti-inflammatory and neuroprotective effects. This guide
provides a comparative overview of these activities, supported by experimental data, detailed
protocols, and pathway visualizations to aid researchers and drug development professionals
in this promising area of medicinal chemistry.

Comparative Biological Activities

The 2-phenylthiazole-5-carboxylate scaffold has proven to be a versatile template for the
development of potent bioactive molecules. Modifications at the 2-phenyl ring, the thiazole ring,
and the 5-carboxylate position have led to a diverse array of analogs with distinct biological
profiles. The following sections and tables summarize the key findings across different
therapeutic areas.

Antifungal Activity

A significant number of 2-phenylthiazole-5-carboxylate analogs have been investigated as
antifungal agents, primarily targeting the enzyme lanosterol 14a-demethylase (CYP51), which
is crucial for fungal cell membrane biosynthesis.[1][2]

*Table 1: Antifungal Activity of 2-Phenylthiazole-5-carboxylate Analogs against Candida
albicans
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R1 (Thiazole-4- R2 (Phenyl

Compound . . MIC (pg/mL) Reference
position) Ring)
SZ-C14 (Lead) CH3 H 1-16 [1]
Improved vs SZ-
Al H H [1]
Ci4
B9 H 2,4-difluoro 0.125-0.5 [1][2]
Fluconazole - - 0.25-1 [1]

MIC: Minimum Inhibitory Concentration

The data indicates that substitutions on the phenyl ring and modifications at the 4-position of
the thiazole ring significantly influence antifungal potency. Compound B9, with a 2,4-
difluorophenyl group, demonstrated potent activity against a range of fungal strains, including
fluconazole-resistant ones.[1][2]

Anticancer Activity

Analogs of methyl 2-phenylthiazole-5-carboxylate have been extensively studied for their
cytotoxic effects against various cancer cell lines. The mechanism of action often involves the
inhibition of protein kinases or other key enzymes in cancer cell proliferation.

Table 2: Anticancer Activity of 2-Phenylthiazole-5-carboxylate Analogs
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Compound Modification

Cell Line

IC50/GI50 (uM)  Reference

2-(2-(4-
methylpiperazin-
1-

6d _ _
yl)acetamido)thia
zole-5-

carboxamide

K563 (Leukemia)

Comparable to

Dasatinib

MCF-7 (Breast) 20.2

(3]

HT-29 (Colon) 21.6

3]

2-(2-

chlorophenyl)-4-
8c (trifluoromethyl)t

hiazole-5-

carboxamide

A-549 (Lung)

48% inhibition at
5 pg/mL

N-(4-

nitrophenyl)-2-p-
4c _

tolylthiazole-4-

carboxamide

SKNMC

(Neuroblastoma)

10.8 5]

2-amino-4-

methylthiazole-5-
39

carboxylate

derivative

EKVX (Non-
Small Cell Lung)

0.865 [6]

MDA-MB-468
(Breast)

1.20

(6]

2-amino-4-

methylthiazole-5-
4c

carboxylate

derivative

HOP-92 (Non-
Small Cell Lung)

0.34 [6]

IC50: Half-maximal inhibitory concentration; G150: Half-maximal growth inhibition
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The anticancer activity is highly dependent on the specific substitutions. For instance,
compound 6d showed high potency against leukemia cells, comparable to the approved drug
Dasatinib.[3] Other analogs have demonstrated significant activity against lung, breast, and
colon cancer cell lines.[4][5][6]

Other Biological Activities

Beyond antifungal and anticancer effects, these analogs have shown promise in other
therapeutic areas:

e Cholinesterase Inhibition: Certain derivatives have been identified as potent inhibitors of
acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential for the
treatment of Alzheimer's disease.[7] One compound, [2-(4-Benzyloxyphenyl)-thiazol-4-yl]-
(3,5-dimethylpiperidin-1-yl)-methanone, exhibited IC50 values of 8.86 uM for AChE and 1.03
MM for BUChE.[7]

 Antiflaviviral Activity: Phenylthiazole derivatives have been investigated as agents against
flaviviruses.[8]

e Monoacylglycerol Lipase (MAGL) Inhibition: Analogs of 2-amino-4-methylthiazole-5-
carboxylate have been synthesized as inhibitors of MAGL, a target in cancer therapy.
Compounds 3g and 4c were found to be potent MAGL inhibitors with IC50 values of 0.037
MM and 0.063 pM, respectively.[6]

» Anti-inflammatory and Analgesic Activity: Some 5-methyl-2-phenylthiazole-4-substituted-
heteroazole derivatives have exhibited moderate to good anti-inflammatory and analgesic
activities with low ulcerogenicity.[9]

Experimental Protocols
In Vitro Antifungal Susceptibility Testing

The minimum inhibitory concentrations (MICs) of the antifungal compounds were determined
using the broth microdilution method according to the guidelines of the Clinical and Laboratory
Standards Institute (CLSI).

e Preparation of Inoculum: Fungal strains were cultured on Sabouraud dextrose agar plates.
Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5
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McFarland standard.

e Drug Dilution: Compounds were serially diluted in RPMI 1640 medium in 96-well microtiter
plates.

 Inoculation and Incubation: The standardized fungal suspension was added to each well.
The plates were incubated at 35°C for 24-48 hours.

o MIC Determination: The MIC was defined as the lowest concentration of the compound that
completely inhibited visible fungal growth.

Cell Viability Assay (MTT Assay) for Anticancer Activity

The cytotoxic activity of the compounds against cancer cell lines was evaluated using the 3-
(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000
cells/well and allowed to attach overnight.

o Compound Treatment: Cells were treated with various concentrations of the test compounds
and incubated for 48-72 hours.

o MTT Addition: MTT solution (5 mg/mL) was added to each well, and the plates were
incubated for another 4 hours to allow the formation of formazan crystals.

e Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was
added to dissolve the formazan crystals.

o Absorbance Measurement: The absorbance was measured at 570 nm using a microplate
reader. The IC50 value was calculated as the drug concentration that inhibited cell growth by
50%.

Signaling Pathway and Experimental Workflow
Diagrams
CYP51 Inhibition Pathway
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The primary mechanism of antifungal action for many of the described analogs is the inhibition
of lanosterol 14a-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway
in fungi.

Ergosterol Biosynthesis Pathway

ibiti CYP51
Inhibition Lanosterol  f——3p 14a-demethylated ~ Ergosterol
“| (Fungal Cell Membrane)

Intermediate

2-Phenylthiazole
Analog (e.g., B9)
mmbIis TY PO T

Click to download full resolution via product page

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by 2-phenylthiazole analogs.

General Workflow for Synthesis and Biological
Evaluation

The development of these bioactive compounds typically follows a structured workflow from
synthesis to biological testing.
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Caption: A typical workflow for the synthesis and biological evaluation of novel compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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